4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H7BrClNO2 |
|---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
4-bromo-7-chloro-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO2/c1-5-8(13)3-2-6-9(12)7(11(15)16)4-14-10(5)6/h2-4H,1H3,(H,15,16) |
InChI Key |
BFDWZLILZYGTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 4
Reaction Optimization and Challenges
Regioselectivity Control
The methyl group at C8 exerts strong ortho/para-directing effects, complicating halogen placement. Strategies to mitigate this include:
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluents (purity >95%)
-
Recrystallization : Ethanol/water mixtures to isolate crystalline product
Comparative Data on Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination (C4) | Br₂, DCM, 0°C, 24h | 85 | 97 |
| Chlorination (C7) | Cl₂, PCl₃, 105°C, 36h | 81 | 91 |
| Oxidation (C3-COOH) | KMnO₄, H₂O, reflux, 12h | 75 | 95 |
| Hydrolysis (C8-COOH) | H₂O, 22°C, 36h | 83 | 93 |
Mechanistic Insights
Electrophilic Aromatic Substitution
Bromine and chlorine incorporation proceeds via σ-complex intermediates stabilized by the quinoline’s electron-deficient ring. The C4 position’s susceptibility to EAS arises from resonance donation by the nitrogen atom.
Oxidation Pathways
Methyl group oxidation follows a radical mechanism in the presence of KMnO₄, with sequential hydroxylation and dehydrogenation steps yielding the carboxylic acid.
Scalability and Industrial Relevance
The patent-specified method using Cl₂ and PCl₃ under irradiation demonstrates scalability up to 100g batches with consistent yields (>80%). However, handling gaseous chlorine necessitates specialized equipment, increasing production costs.
Emerging Alternatives
Recent advances in photoredox catalysis and flow chemistry offer promising alternatives:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (Br and Cl) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antimalarial, and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (CAS 318685-01-7): This ester derivative features bromo at position 6, chloro at 4, and fluoro at 7. The absence of a methyl group at position 8 and the presence of fluoro (a strong electron-withdrawing group) may reduce lipophilicity compared to the target compound. The ester group at position 3 enhances membrane permeability but reduces aqueous solubility relative to the carboxylic acid .
- 4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8): The methoxy group at position 8 (vs. methyl in the target compound) introduces electron-donating effects, altering electronic density on the quinoline ring. This may affect binding to biological targets, such as enzymes requiring electron-deficient aromatic systems .
Functional Group Variations
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6): Replacing the carboxylic acid with a hydroxy group at position 4 reduces acidity (pKa ~10 vs. ~4 for carboxylic acids) and eliminates salt-forming capability.
- (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: This compound incorporates an azepane-amino group and a cyclopropyl ring, which introduce conformational rigidity and hydrogen-bonding capacity. The oxo group at position 4 and fluoro at 6 create distinct electronic profiles compared to the target compound’s bromo and methyl substituents .
Halogen and Alkyl Group Diversity
- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 1189107-54-7): Bromo at position 7 (vs. 4 in the target) and hydroxy at 4 result in altered steric and electronic environments. The hydroxy group may participate in intramolecular hydrogen bonding, affecting solubility and crystal packing .
Key Comparative Data Table
| Compound Name | Substituents (Positions) | Functional Group (Position 3) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid | Br (4), Cl (7), CH₃ (8) | Carboxylic acid | ~314.5* | High polarity, salt-forming capability |
| Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate | Br (6), Cl (4), F (8) | Ester | 312.56 | Enhanced lipophilicity |
| 4-Chloro-8-methoxyquinoline-3-carboxylic acid | Cl (4), OCH₃ (8) | Carboxylic acid | 237.65 | Electron-donating methoxy group |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | Br (8), OH (4) | Ester | 296.11 | Reduced acidity, moderate solubility |
| 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | Br (7), CH₃ (8), OH (4) | Carboxylic acid | 282.09 | Intramolecular H-bonding potential |
*Estimated based on analogous structures.
Research Implications and Trends
- Synthetic Accessibility: The target compound’s synthesis likely involves halogenation and alkylation steps, similar to methods described for ethyl quinoline carboxylates .
- Biological Activity : Bromo and chloro substituents may enhance interactions with hydrophobic protein pockets, while the carboxylic acid could improve solubility for in vivo applications .
- Material Science: Halogenated quinolines are explored as ligands in catalytic systems, where substituent positions dictate coordination behavior .
This comparison highlights how subtle structural changes—substituent position, functional groups, and halogen type—profoundly influence the physicochemical and biological profiles of quinoline derivatives. Further studies measuring solubility, stability, and target binding are needed to validate these hypotheses.
Biological Activity
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a fused benzene and pyridine ring with various substituents, suggests significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_11H_7BrClN_1O_2, with a molecular weight of approximately 300.54 g/mol. The presence of bromine and chlorine atoms, along with a carboxylic acid group, contributes to its distinct chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often inhibit bacterial growth effectively. For instance, compounds derived from the quinoline scaffold have demonstrated activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Quinoline Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 4-Chloro-7-methylquinoline | S. aureus | 16 µg/mL |
| 7-Bromo-4-chloro-8-methylquinoline | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been suggested that it may inhibit specific enzymes related to cancer progression, similar to other quinoline derivatives that have shown efficacy in targeting cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The compound was tested at several concentrations, revealing an IC50 value indicative of its potency.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 168.78 | Induces apoptosis and cell cycle arrest |
| T-24 | 257.87 | Interference with DNA replication |
The mechanism by which this compound exerts its biological effects involves interactions with key biomolecules within cells. It is hypothesized that the compound may act as a ligand for various proteins and enzymes, leading to significant biological effects such as apoptosis induction in cancer cells.
Q & A
Basic Question: What are the common synthetic routes for preparing 4-bromo-7-chloro-8-methylquinoline-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:
- Halogenation : Sequential bromination and chlorination at positions 4 and 7, respectively, using reagents like PBr₃ or N-bromosuccinimide (NBS) for bromine introduction .
- Methylation : Introduction of the methyl group at position 8 via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
- Carboxylic Acid Formation : Oxidation of a pre-installed methyl ester or nitrile group at position 3 using acidic hydrolysis (e.g., H₂SO₄/H₂O) .
Industrial methods may optimize yields via continuous flow synthesis or microwave-assisted techniques to enhance reaction efficiency .
Advanced Question: How can researchers optimize regioselectivity during bromination in the presence of competing substituents?
Methodological Answer:
Regioselective bromination requires careful control of reaction conditions:
- Directing Groups : Utilize electron-withdrawing groups (e.g., carboxylic acid) to direct bromination to the para position. Steric effects from the methyl group at position 8 may influence site selectivity .
- Catalytic Systems : Employ Lewis acids like FeBr₃ to stabilize transition states and improve selectivity .
- Temperature Modulation : Lower temperatures (0–25°C) reduce kinetic competition between reactive sites .
Validate outcomes using HPLC or LC-MS to confirm positional isomer ratios .
Basic Question: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., aromatic protons) and chemical shifts (e.g., methyl groups at δ ~2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₈BrClNO₃: ~332.5 g/mol) and isotopic patterns for Br/Cl .
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹) validate functional groups .
Advanced Question: How do steric and electronic effects influence crystallographic data interpretation for this compound?
Methodological Answer:
- Crystal Packing : Bulky substituents (Br, Cl, methyl) may hinder crystal formation. Use solvent vapor diffusion with DMF/ether to grow suitable single crystals .
- X-ray Refinement : Software like SHELXL refines disordered substituents (e.g., methyl group orientation) using restraints and constraints .
- Twinned Data : Address twinning via SHELXD for structure solution and SHELXL for refinement, especially with high-symmetry space groups .
Basic Question: What biological screening strategies are suitable for this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive binding studies .
- Solubility Optimization : Pre-treat with DMSO/PBS mixtures to mitigate solubility issues in aqueous buffers .
Advanced Question: How can contradictory bioactivity data (e.g., low in vitro vs. high in vivo efficacy) be resolved?
Methodological Answer:
- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver S9 fractions) to identify rapid degradation .
- Prodrug Design : Modify the carboxylic acid to esters (e.g., ethyl ester) to enhance membrane permeability and in vivo stability .
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma/tissue concentrations and correlate with efficacy .
Basic Question: What strategies are recommended for synthesizing derivatives of this compound?
Methodological Answer:
- Nucleophilic Substitution : Replace bromine at position 4 with amines or thiols under Pd-catalyzed conditions .
- Esterification : Convert the carboxylic acid to esters (e.g., ethyl ester) using SOCl₂/ROH for improved solubility .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at position 8-methyl to introduce aryl/heteroaryl groups .
Advanced Question: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., DNA gyrase for antimicrobial activity) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonding with Asp86) .
- QSAR Models : Train models on substituent electronic parameters (Hammett σ) to optimize bioactivity .
Basic Question: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
- Light Sensitivity : Protect from UV exposure using amber glass vials to avoid photodegradation of halogens .
- Purity Monitoring : Periodically check via HPLC (C18 column, MeOH/H₂O mobile phase) to detect decomposition .
Advanced Question: How can researchers troubleshoot low yields in the final synthetic step?
Methodological Answer:
- Reaction Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) to improve coupling efficiency .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated byproducts) and adjust stoichiometry .
- Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to accelerate slow steps like ester hydrolysis .
Advanced Question: How to resolve discrepancies in NMR data (e.g., unexpected splitting patterns)?
Methodological Answer:
- Dynamic Effects : Assess rotational barriers (e.g., methyl group) via variable-temperature NMR to explain splitting .
- Impurity Identification : Use 2D NMR (COSY, HSQC) to isolate signals from co-eluting isomers .
- DFT Calculations : Predict chemical shifts with Gaussian09 and compare with experimental data to assign ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
